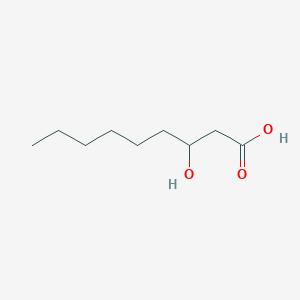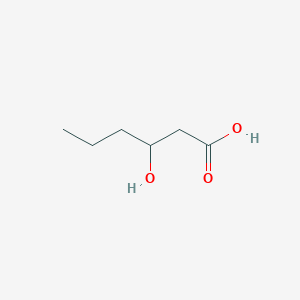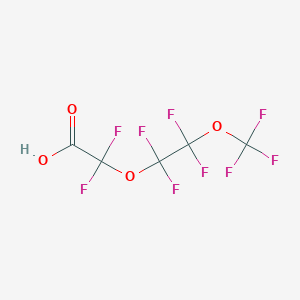![molecular formula C11H11NO3 B118467 Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) CAS No. 150467-92-8](/img/structure/B118467.png)
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as p-Methylbenzoylformamide or MBF and is a white crystalline solid with a molecular weight of 209.24 g/mol. In
Aplicaciones Científicas De Investigación
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) has been extensively studied for its potential applications in various fields. One of the primary research areas is its use as a fluorescent probe for the detection of metal ions. Several studies have reported that MBF can selectively detect metal ions such as Cu2+, Fe3+, and Zn2+ with high sensitivity and selectivity.
Another area of research is the use of MBF as a potential anticancer agent. Studies have shown that MBF can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-3. Additionally, MBF has been found to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) is not well understood, but several studies have suggested that it may act by binding to metal ions or by inducing oxidative stress in cells. The exact mechanism of action may vary depending on the application of the compound.
Biochemical and physiological effects
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) has been found to have several biochemical and physiological effects. Studies have reported that MBF can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and selectively detect metal ions. Additionally, MBF has been found to have antioxidant properties and can scavenge free radicals in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) in lab experiments is its high sensitivity and selectivity for metal ions. Additionally, MBF has been found to be relatively easy to synthesize and can be produced in high yields. However, one of the limitations of using MBF is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI). One area of research is the development of new synthetic methods for producing the compound. Additionally, further studies are needed to fully understand the mechanism of action of MBF and its potential applications in various fields. Other future directions include the development of new fluorescent probes for the detection of metal ions and the exploration of MBF as a potential therapeutic agent for the treatment of cancer and other diseases.
Conclusion
In conclusion, Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) is a chemical compound that has potential applications in various fields. Its high sensitivity and selectivity for metal ions make it a promising candidate for the development of new fluorescent probes. Additionally, its potential as an anticancer agent warrants further investigation. While there are limitations to its use in certain applications, the future directions for research on MBF are promising and may lead to new discoveries and applications in the future.
Métodos De Síntesis
The synthesis of Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) involves the reaction of p-toluenesulfonyl chloride with potassium cyanate to form p-toluenesulfonyl isocyanate, which is then reacted with methyl anthranilate to form the desired compound. This method has been reported in several research studies and has been found to be effective in producing high yields of the compound.
Propiedades
Número CAS |
150467-92-8 |
|---|---|
Nombre del producto |
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) |
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
5-methyl-2-(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-3-10(13)12-9-5-4-7(2)6-8(9)11(14)15/h3-6H,1H2,2H3,(H,12,13)(H,14,15) |
Clave InChI |
XMYDZMDCSXTYQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C)C(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C=C)C(=O)O |
Sinónimos |
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
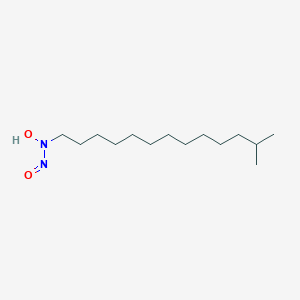
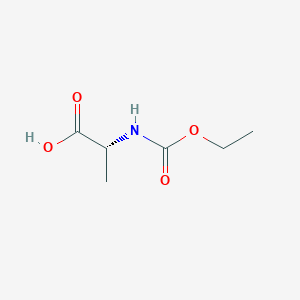
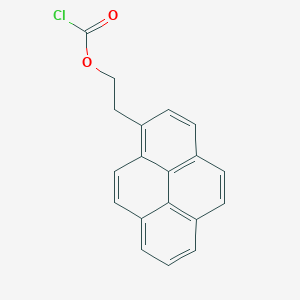
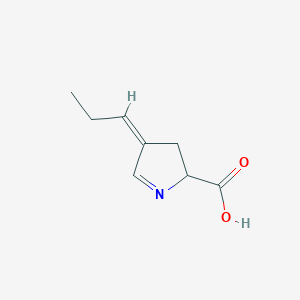
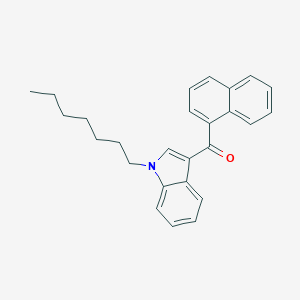
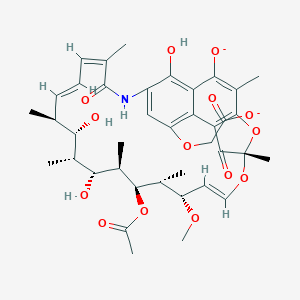
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)

